N-cyclohexyl-3,4,5-triethoxybenzamide
Description
Historical Context and Development
The development of this compound emerges from the broader historical context of benzamide derivative research, which has been extensively documented in chemical literature. Benzamide compounds have attracted significant scientific attention due to their structural versatility and potential applications across multiple domains of chemistry and biochemistry. The systematic exploration of substituted benzamides began in earnest during the mid-20th century, when researchers recognized the importance of methoxy and ethoxy substitution patterns in modulating chemical properties.
The specific interest in triethoxy-substituted benzamides developed as researchers sought to understand how alkoxy chain length affects molecular behavior compared to the more commonly studied trimethoxy analogues. While the trimethoxy variant N-cyclohexyl-3,4,5-trimethoxybenzamide has been documented in chemical databases with specific structural identifiers and properties, the triethoxy analogue represents a logical extension of this research trajectory. The systematic variation from methoxy to ethoxy substituents allows chemists to investigate how increased alkyl chain length influences solubility, reactivity, and other fundamental chemical properties.
Chemical synthesis methodologies for such compounds typically involve the coupling of appropriately substituted benzoic acid derivatives with cyclohexylamine under controlled reaction conditions. The general synthetic approach mirrors that described for related compounds, where the formation of amide bonds requires careful attention to reaction conditions and purification procedures. Historical development of these synthetic pathways has been crucial in enabling the systematic study of structure-activity relationships within the benzamide family.
Chemical Classification within Benzamide Derivatives
This compound belongs to the larger class of substituted benzamides, which are characterized by the presence of an amide functional group attached to a benzene ring. Within this classification system, the compound occupies a specific niche defined by several structural features that distinguish it from other benzamide derivatives. The benzamide core structure provides the fundamental framework, while the specific substitution pattern creates unique chemical properties.
The triethoxy substitution pattern represents a significant structural modification compared to unsubstituted benzamides. The presence of three ethoxy groups in the 3, 4, and 5 positions of the benzene ring creates a highly substituted aromatic system with distinct electronic properties. This substitution pattern is analogous to the well-documented trimethoxy pattern found in compounds such as 3,4,5-trimethoxybenzamide, which has been extensively characterized in chemical databases. The systematic replacement of methoxy groups with ethoxy groups represents a homologous series progression that allows for detailed structure-property relationship studies.
The cyclohexyl substituent on the nitrogen atom adds another layer of structural complexity. Cyclohexyl groups are commonly employed in medicinal chemistry and chemical research due to their conformational flexibility and lipophilic character. This substituent contrasts with simpler alkyl groups or aromatic substituents, providing unique steric and electronic effects that influence the overall molecular behavior. The combination of the triethoxy-substituted benzene ring with the cyclohexyl amide substituent creates a compound with specific geometric and electronic characteristics.
Comparative analysis with related structures reveals the systematic nature of this chemical classification. For instance, the documented N-cyclohexyl-3,4,5-trimethoxybenzamide shares the same core structure but differs in the alkoxy chain length. Similarly, other benzamide derivatives with different substitution patterns provide reference points for understanding the unique position of the triethoxy compound within the broader chemical space.
Significance in Structural Chemistry Research
The significance of this compound in structural chemistry research stems from its potential to serve as a model compound for understanding fundamental chemical principles. The systematic study of substituted benzamides has contributed significantly to our understanding of structure-property relationships, conformational analysis, and intermolecular interactions. This particular compound offers unique opportunities to investigate how ethoxy substitution affects these fundamental chemical phenomena.
Structural chemistry research often focuses on understanding how molecular geometry influences chemical behavior. The triethoxy substitution pattern creates specific geometric constraints and electronic distributions that can be studied using various analytical techniques. X-ray crystallography studies of related compounds, such as those documented for similar benzamide derivatives, have provided valuable insights into solid-state structures and intermolecular packing arrangements. The ethoxy groups introduce additional conformational flexibility compared to methoxy analogues, making this compound particularly interesting for conformational analysis studies.
Electronic structure investigations represent another significant area of research relevance. The triethoxy substitution pattern creates a specific electronic environment around the benzene ring, influencing properties such as electron density distribution and reactivity patterns. Computational chemistry methods can be employed to predict and understand these electronic effects, providing theoretical frameworks for interpreting experimental observations. The systematic comparison between methoxy and ethoxy analogues offers opportunities to validate theoretical models and refine our understanding of substituent effects.
Intermolecular interaction studies also benefit from the availability of compounds like this compound. The presence of multiple oxygen atoms in the ethoxy groups creates potential sites for hydrogen bonding and other weak interactions. Understanding these interactions is crucial for predicting physical properties such as melting points, solubility, and crystallization behavior. Research in this area contributes to broader efforts in crystal engineering and pharmaceutical development.
Position within the Triethoxybenzamide Family
This compound occupies a specific position within the broader family of triethoxybenzamide compounds, representing one member of a series that varies in the nature of the amide substituent. The triethoxybenzamide family encompasses compounds that share the common 3,4,5-triethoxybenzene core but differ in their amide substituents, creating opportunities for systematic structure-activity relationship studies.
The cyclohexyl substituent represents a significant structural feature that distinguishes this compound from other family members. While some triethoxybenzamide derivatives might feature simple alkyl chains or aromatic substituents, the cyclohexyl group provides a unique combination of size, flexibility, and hydrophobic character. This positioning allows researchers to investigate how cyclic versus linear substituents influence molecular properties and behavior.
Comparative analysis within the triethoxybenzamide family reveals systematic trends in physical and chemical properties. The molecular weight and size of the cyclohexyl substituent place this compound in a specific range within the family, influencing properties such as solubility, volatility, and membrane permeability. Understanding these relationships is crucial for predicting the behavior of related compounds and designing new derivatives with desired properties.
The relationship to analogous compounds in the trimethoxybenzamide family provides additional context for understanding the position of this compound. For example, N-cyclohexyl-3,4,5-trimethoxybenzamide has been documented with specific molecular properties and structural characteristics. The systematic comparison between these methoxy and ethoxy analogues allows researchers to investigate how alkoxy chain length affects molecular behavior, providing valuable insights for drug design and chemical synthesis planning.
Properties
Molecular Formula |
C19H29NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-cyclohexyl-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C19H29NO4/c1-4-22-16-12-14(13-17(23-5-2)18(16)24-6-3)19(21)20-15-10-8-7-9-11-15/h12-13,15H,4-11H2,1-3H3,(H,20,21) |
InChI Key |
SNAPKXXKYVHIBF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCC2 |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Methoxy vs. Ethoxy Groups
N-Cyclohexyl-3,4,5-trimethoxybenzamide (Compound 15, )
- Structure : Three methoxy (-OCH₃) groups at positions 3,4,3.
- Physical Properties :
- Spectroscopy :
- Crystallography :
N-Cyclohexyl-3,4,5-triethoxybenzamide (Inferred from )
- Structure : Three ethoxy (-OCH₂CH₃) groups at positions 3,4,4.
- Expected Properties :
- Solubility : Higher lipophilicity due to longer ethoxy chains compared to methoxy.
- Melting Point : Likely lower than trimethoxy analog due to reduced crystallinity from bulkier substituents.
- Synthesis : Likely derived from 3,4,5-triethoxybenzoic acid (CAS 6970-19-0, ) via benzoyl chloride intermediate.
Key Differences
Other Structural Analogs
N-(Cyanomethyl)-3,4,5-triethoxybenzamide (CAS 349114-95-0, ): Features a cyanomethyl (-CH₂CN) group on the amide nitrogen. Potential reactivity due to nitrile group, enabling further derivatization.
3,4,5-Trimethoxy-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide (CAS 1396635-04-3, ):
- Incorporates a thiophene-oxadiazole moiety, enhancing π-stacking and target binding in medicinal chemistry.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds under anhydrous conditions in chloroform or dichloromethane, typically at reflux temperatures (40–85°C) for 3–10 hours. Stoichiometric excess of cyclohexylamine (3.5 equivalents) ensures complete conversion of the acyl chloride. Post-reaction workup includes sequential washes with aqueous HCl (to remove unreacted amine) and saturated sodium bicarbonate (to neutralize residual HCl), followed by solvent evaporation and recrystallization in methanol or ethanol.
Key Data:
Limitations of Conventional Methods
-
Side Reactions : Competing hydrolysis of the acyl chloride to 3,4,5-triethoxybenzoic acid may occur if moisture is present.
-
Solvent Toxicity : Chloroform poses environmental and safety concerns.
-
Moderate Yields : Unoptimized conditions often result in yields below 80%.
Optimized Synthesis Using Advanced Catalysts and Solvents
Recent patents have introduced improvements in acyl chloride preparation and amidation, enhancing efficiency and scalability.
Synthesis of 3,4,5-Triethoxybenzoyl Chloride
The quality of the acyl chloride precursor critically impacts the final product. A Chinese patent (CN102531888A) details an optimized protocol using bis(trichloromethyl) carbonate (BTC) instead of thionyl chloride.
Procedure:
-
Reagents : 3,4,5-Triethoxybenzoic acid, BTC, and N,N,N’,N’-tetrakis(3-cyanopropyl)ethylenediamine (catalyst).
-
Solvent : 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative to xylene.
Advantages:
-
Reduced Byproducts : BTC minimizes sulfonation side reactions common with thionyl chloride.
Data Comparison:
Catalytic Amidation in 2-MeTHF
The same patent advocates for 2-MeTHF as a solvent during amidation, citing its high boiling point (80°C) and improved miscibility with cyclohexylamine. This reduces reaction times to 4–6 hours and increases yields to 85–90%.
Characterization and Analytical Validation
Post-synthesis characterization ensures structural fidelity and purity. Key techniques include:
Spectroscopic Analysis
Chromatographic Purity Assessment
HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity >98%. Retention times correlate with published standards.
Comparative Evaluation of Synthetic Routes
| Method | Yield | Purity | Solvent | Catalysts |
|---|---|---|---|---|
| Conventional | 78% | 98% | Chloroform | None |
| BTC-Optimized | 85% | 98.6% | 2-MeTHF | Tetrakis-cyanopropyl ethylenediamine |
The BTC method outperforms conventional approaches in yield and purity but requires longer reaction times.
Industrial Scalability and Environmental Considerations
-
Solvent Recovery : 2-MeTHF’s low toxicity facilitates recycling via distillation.
-
Catalyst Reusability : The tetrakis-cyanopropyl ethylenediamine catalyst retains activity for 3–5 cycles.
-
Waste Reduction : BTC generates fewer corrosive byproducts (CO₂ and HCl) compared to thionyl chloride (SO₂ and HCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
